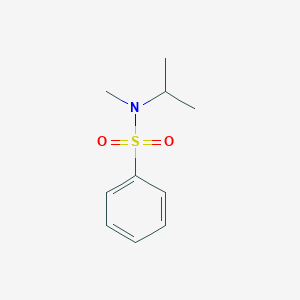![molecular formula C9H15N3O3 B7567433 N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide, also known as OPAA, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural amino acid proline and is structurally similar to the neurotransmitter glutamate. OPAA has been studied for its potential applications in the treatment of neurological disorders, cancer, and other diseases.
Wirkmechanismus
The mechanism of action of N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of glutamate transporters and/or glutaminase. These activities lead to changes in the levels of glutamate and glutamine in cells, which can have downstream effects on a variety of cellular processes.
Biochemical and Physiological Effects:
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to have a variety of biochemical and physiological effects. In neuronal cells, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to increase the levels of extracellular glutamate, which can lead to excitotoxicity and cell death. In cancer cells, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to inhibit the growth and proliferation of cells, as well as induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide in lab experiments is its ability to selectively inhibit the activity of glutamate transporters and/or glutaminase. This specificity allows researchers to more precisely investigate the roles of these enzymes in various cellular processes. However, one limitation of using N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide is its potential toxicity, particularly in neuronal cells. Careful dosing and monitoring is necessary to avoid cell death and other adverse effects.
Zukünftige Richtungen
There are many potential future directions for research on N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide. In neuroscience, further investigation is needed to fully understand the effects of N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide on glutamate transporters and its potential use in the treatment of neurological disorders. In cancer research, more studies are needed to determine the optimal dosing and delivery methods for N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide and its potential use in combination with other cancer therapies. Additionally, there may be potential applications for N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide in other fields, such as immunology and infectious disease research.
Synthesemethoden
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide can be synthesized through a multi-step process starting with the reaction of proline with acetic anhydride to form N-acetylproline. This intermediate is then reacted with oxalyl chloride to form N-acyloxalylproline, which is subsequently treated with ammonia to yield N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been studied for its potential applications in a variety of scientific fields. In neuroscience, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to act as an inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This activity has led to investigations into the potential use of N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
In cancer research, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been studied for its ability to inhibit the activity of the enzyme glutaminase, which is involved in the metabolism of glutamine. Cancer cells are known to rely heavily on glutamine metabolism for their energy needs, and the inhibition of glutaminase has been shown to be a promising target for cancer therapy.
Eigenschaften
IUPAC Name |
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(11-7(2)13)9(15)12-4-3-10-8(14)5-12/h6H,3-5H2,1-2H3,(H,10,14)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVHVQPDXJHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)


![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)

![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)




![4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567460.png)
